3-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)thiophene-2-carboxamide
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Description
3-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H20N2O3S2 and its molecular weight is 400.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Thiophene sulfonamide derivatives have been extensively studied for their biological activities. For instance, the synthesis and biological evaluation of novel benzenesulfonamide derivatives have shown that some of these compounds exhibit excellent in vitro antitumor activity against certain cell lines. Such studies often involve molecular docking and density functional theory (DFT) calculations to evaluate the potential interactions of these compounds with biological targets (Fahim & Shalaby, 2019).
Chemical Reactivity and Synthesis of Derivatives
The chemical reactivity of thiophene sulfonyl derivatives towards various reagents has been explored to synthesize a wide range of sulfonamide derivatives. Such studies contribute to the understanding of the chemical behavior of thiophene-based compounds and facilitate the development of novel materials and molecules with specific properties (Cremlyn et al., 1981).
Material Science Applications
In material science, thiophene-containing compounds have been utilized in the synthesis of polymers with specific characteristics. For example, polyamides and poly(amide-imide)s derived from thiophene-based monomers exhibit high thermal stability and are soluble in aprotic polar solvents, making them potential candidates for advanced materials applications (Saxena et al., 2003).
Properties
IUPAC Name |
3-[methyl-(4-methylphenyl)sulfonylamino]-N-(3-methylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-14-7-9-17(10-8-14)27(24,25)22(3)18-11-12-26-19(18)20(23)21-16-6-4-5-15(2)13-16/h4-13H,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGDBBXOUAFVBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.